Cyclo(-RGDfK)

Integrin Binding Radiotracer Development In Vitro Assay

Cyclo(-RGDfK) is a selective αvβ3 integrin inhibitor with sub-nanomolar affinity (IC₅₀ 0.94 nM), outperforming analogs like c(RGDyK) in tumor uptake. Its defined RGD conformation ensures consistent binding in molecular imaging and drug delivery studies. Choose this high-purity cyclic peptide for reliable competitive binding assays and targeted nanoparticle functionalization.

Molecular Formula C27H41N9O7
Molecular Weight 603.7 g/mol
CAS No. 161552-03-0
Cat. No. B1662477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(-RGDfK)
CAS161552-03-0
Synonyms2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Molecular FormulaC27H41N9O7
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1
InChIKeyNVHPXYIRNJFKTE-HAGHYFMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(-RGDfK) (CAS 161552-03-0): A High-Affinity Cyclic RGD Peptide for αvβ3 Integrin Targeting


Cyclo(-RGDfK), also known as c(RGDfK), is a cyclic pentapeptide antagonist of the αvβ3 integrin [1]. It exhibits a sub-nanomolar affinity for this receptor, with a reported IC₅₀ of 0.94 nM . The compound's sequence, cyclo(Arg-Gly-Asp-D-Phe-Lys), provides a conformationally constrained RGD motif that confers high selectivity for αvβ3 over other integrins, making it a widely utilized targeting vector in cancer research, angiogenesis studies, and molecular imaging probe development [2].

Why Cyclo(-RGDfK) is Not Interchangeable with Other Cyclic RGD Peptides


Substitution with alternative cyclic RGD peptides, such as c(RGDyK) or c(RGDfV), can lead to significantly different experimental outcomes due to the critical influence of the amino acid sequence on binding affinity, integrin selectivity, and in vivo pharmacokinetics [1]. For example, c(RGDfK) demonstrates a superior affinity for αvβ3 and a distinct hydrophilicity profile compared to its analogs, which directly impacts tumor uptake and imaging contrast [2]. The precise conformational presentation of the RGD sequence dictates the recognition by integrin subtypes, meaning that even a single amino acid change can alter the targeting profile and compromise the validity of comparative studies [3].

Quantitative Differentiation of Cyclo(-RGDfK) from Structural Analogs


Superior αvβ3 Binding Affinity of c(RGDfK) Dimer Compared to c(RGDyK) Monomer

In a direct head-to-head comparison, a dimeric conjugate of Cyclo(-RGDfK) (HYNIC-E[c(RGDfK)]₂) demonstrates a significantly higher binding affinity for the αvβ3 integrin than a monomeric c(RGDyK) peptide [1].

Integrin Binding Radiotracer Development In Vitro Assay

Higher Affinity of c(RGDfK) Multimers vs. c(RGDfV)

Multivalent presentation of c(RGDfK) on a protein backbone yields a substantial increase in integrin binding affinity compared to the free peptide and to a related cyclic RGD analog, c(RGDfV) [1].

Multivalent Targeting Protein Conjugation Antiangiogenic Therapy

Favorable Hydrophilicity Profile for Improved In Vivo Imaging Contrast

The hydrophilicity of Cyclo(-RGDfK)-based tracers is a key differentiator influencing in vivo clearance and imaging contrast. A comparative study found that ¹⁸F-Galacto-cyclo(RGDfK) is less hydrophilic than ⁶⁸Ga-NODAGA-cyclo(RGDyK) [1].

PET Imaging Pharmacokinetics Radiotracer Comparison

High Selectivity for αvβ3 Over Other RGD-Recognizing Integrins

Cyclo(-RGDfK) demonstrates a marked selectivity for the αvβ3 integrin over other closely related RGD-binding integrins such as αvβ5 and αIIbβ3, which is a critical advantage for targeted applications [1].

Integrin Selectivity Off-Target Binding Molecular Recognition

Quantified In Vivo Tumor Targeting and Contrast in Xenograft Models

Radiolabeled conjugates of Cyclo(-RGDfK) demonstrate specific and high-contrast tumor uptake in preclinical models, enabling clear visualization of αvβ3-positive tumors [1] .

Biodistribution Tumor Targeting In Vivo Imaging

Validated Research and Industrial Applications for Cyclo(-RGDfK)


Development of High-Affinity Molecular Imaging Probes

The exceptional αvβ3 affinity (IC₅₀ ~0.94 nM) and the demonstrated ability to achieve high tumor-to-background ratios in vivo make Cyclo(-RGDfK) an ideal targeting moiety for the development of PET and SPECT radiotracers. Its selectivity profile (≥15-fold over αvβ5) ensures low off-target noise, which is critical for producing clear, interpretable images in preclinical oncology studies [1].

Preclinical Antiangiogenic and Antitumor Research

As a potent antagonist of αvβ3 integrin, Cyclo(-RGDfK) is a key tool compound for investigating integrin-mediated angiogenesis and tumor progression. Studies have shown that multivalent c(RGDfK) constructs can inhibit endothelial cell adhesion with low nanomolar IC₅₀ values (0.6-23 nM) , validating its use in functional studies aimed at dissecting the role of αvβ3 in cancer biology and evaluating new antiangiogenic strategies.

Targeted Drug Delivery and Nanocarrier Functionalization

The robust binding affinity of Cyclo(-RGDfK) makes it a superior choice for functionalizing drug delivery systems, such as liposomes and polymeric nanoparticles, to enhance tumor-specific uptake . The compound's ability to maintain high affinity when conjugated to larger scaffolds (as shown with protein conjugates) [1] is a key differentiator for procurement in this application space, ensuring that the targeting functionality is not lost upon bioconjugation.

In Vitro Assays for Integrin Binding and Cell Adhesion

Given its well-characterized and highly specific binding to αvβ3 (IC₅₀ = 0.94 nM) , Cyclo(-RGDfK) serves as a reliable standard ligand for competitive binding assays and cell adhesion studies. It is particularly useful as a control to confirm αvβ3-specificity in cell-based experiments and for blocking integrin-mediated attachment in 2D and 3D cell culture systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo(-RGDfK)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.